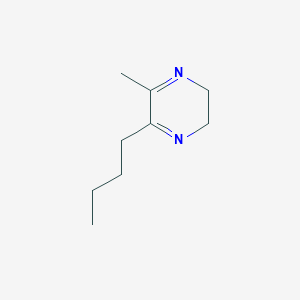
2-Butyl-5,6-dihydro-3-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-5,6-dihydro-3-methylpyrazine is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chromatographic Applications
Separation Techniques
2-Butyl-5,6-dihydro-3-methylpyrazine is primarily utilized in chromatographic techniques for the separation and analysis of compounds. A notable method involves its analysis using reverse-phase high-performance liquid chromatography (RP-HPLC). The Newcrom R1 HPLC column is specifically designed for this purpose, allowing for effective separation under optimized conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility .
Case Study: Pharmacokinetics
In pharmacokinetic studies, the compound has been used to analyze drug interactions and metabolism. The scalability of the chromatographic methods allows researchers to isolate impurities and assess the pharmacological profile of new drug candidates .
Flavor Chemistry
Flavoring Agent
this compound has been identified as a flavoring agent with potential applications in the food industry. It possesses a unique flavor profile that can enhance food products, making it valuable for food scientists looking to develop new flavors or improve existing ones.
Usage Levels
Research indicates that this compound can be used in flavor formulations at specific concentrations without compromising safety or quality. However, it is recommended that usage levels be carefully monitored to align with regulatory standards .
Potential Therapeutic Effects
Research is ongoing into the therapeutic properties of this compound. Preliminary studies suggest potential benefits in areas such as:
- Antioxidant Properties: The compound may exhibit antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.
- Neurological Applications: Some studies are exploring its role in neuroprotection and cognitive enhancement, although more research is needed to establish concrete therapeutic claims.
Eigenschaften
CAS-Nummer |
15986-96-6 |
|---|---|
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
5-butyl-6-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-3-4-5-9-8(2)10-6-7-11-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
PATGXOSMIGXGKT-UHFFFAOYSA-N |
SMILES |
CCCCC1=NCCN=C1C |
Kanonische SMILES |
CCCCC1=NCCN=C1C |
Key on ui other cas no. |
15986-96-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















